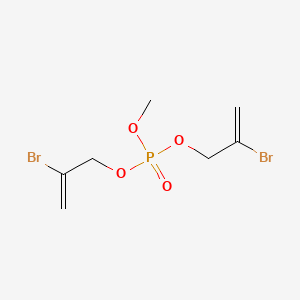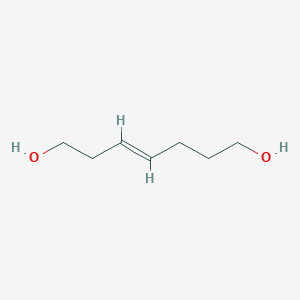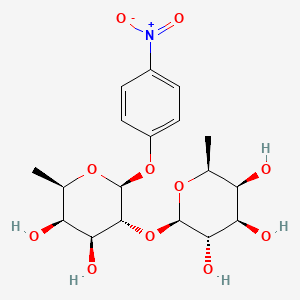![molecular formula C18H39NS B14417248 N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine CAS No. 80637-65-6](/img/structure/B14417248.png)
N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a butyl group and an octylsulfanyl group attached to the nitrogen atom, making it a tertiary amine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine can be achieved through a multi-step process involving the following steps:
Alkylation of Ammonia: The initial step involves the reaction of ammonia with butanol to form butylamine.
Thioether Formation: The next step involves the formation of the octylsulfanyl group by reacting octylthiol with an appropriate alkyl halide.
Amine Alkylation: Finally, the butylamine is reacted with the octylsulfanyl-alkyl halide to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form secondary amines or primary amines under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and primary amines.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role as an antimicrobial or anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Butylamine: A simpler amine with only a butyl group attached to the nitrogen atom.
N-Octylamine: An amine with an octyl group attached to the nitrogen atom.
N-Butyl-N-methylamine: A tertiary amine with butyl and methyl groups attached to the nitrogen atom.
Uniqueness
N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine is unique due to the presence of both butyl and octylsulfanyl groups, which confer distinct chemical and biological properties. The octylsulfanyl group, in particular, can participate in unique interactions and reactions not observed in simpler amines.
Propriétés
Numéro CAS |
80637-65-6 |
|---|---|
Formule moléculaire |
C18H39NS |
Poids moléculaire |
301.6 g/mol |
Nom IUPAC |
N-butyl-N-(2-octylsulfanylethyl)butan-1-amine |
InChI |
InChI=1S/C18H39NS/c1-4-7-10-11-12-13-17-20-18-16-19(14-8-5-2)15-9-6-3/h4-18H2,1-3H3 |
Clé InChI |
YCKPIEYVXSPUNP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSCCN(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



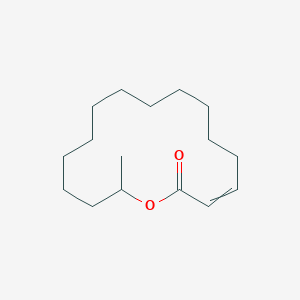
![6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one](/img/structure/B14417173.png)
![[(Methylsilanetriyl)tri(ethane-2,1-diyl)]tris(diphenylphosphane)](/img/structure/B14417174.png)


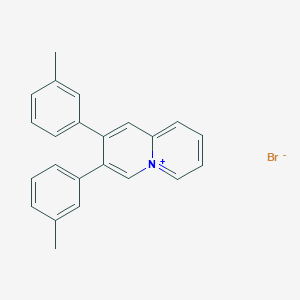
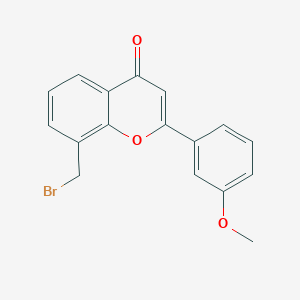
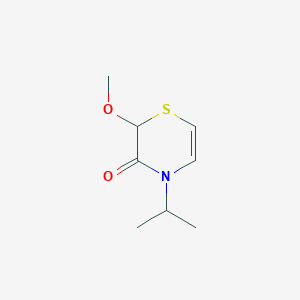
![2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14417217.png)
![Acetic acid--2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine (1/1)](/img/structure/B14417224.png)
